Di-tert-butyl diisopropylphosphoramidite

Descripción

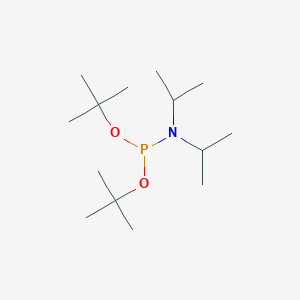

Di-tert-butyl N,N-diisopropylphosphoramidite (CAS: 137348-86-8, molecular weight: 277.39 g/mol) is a phosphoramidite reagent widely employed in organic synthesis, particularly for the phosphorylation of nucleosides and nucleotides . Its structure features two tert-butyloxy groups and two diisopropylamino substituents, which confer steric bulk and influence reactivity. The tert-butyl groups enhance stability during synthetic steps, while the diisopropylamine moiety facilitates activation by acidic catalysts like 1-H-tetrazole . This compound is pivotal in synthesizing cyclic ADP-ribose (cADPR) analogs and nucleotide derivatives, where its mild reaction conditions and compatibility with acid-labile protecting groups (e.g., tert-butyldimethylsilyl) are advantageous .

Propiedades

IUPAC Name |

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFLCNPXEPDANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357384 | |

| Record name | Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137348-86-8 | |

| Record name | Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl N,N-Diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

This method involves a one-pot, two-step process under inert atmosphere (argon/nitrogen) to prevent oxidation of the phosphorus(III) center.

Key Considerations

-

Steric Hindrance: The bulky tert-butyl groups slow the substitution kinetics, necessitating extended reaction times (12–24 hours).

-

Purity: Crude products require purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate).

Method 2: Phase-Transfer Catalysis (PTC)

Protocol Overview

Adapted from a patent describing chloromethyl di-tert-butylphosphate synthesis, this method employs a phase-transfer catalyst (e.g., tetrabutylammonium sulfate) to enhance reactivity between PCl₃ and poorly nucleophilic tert-butanol.

Reaction Scheme:

Optimized Parameters

Advantages Over Method 1

-

Faster Kinetics: TBAB facilitates interfacial reactions, reducing reaction time to 4–6 hours.

-

Higher Yields: Improved mass transfer minimizes side products like phosphorodichloridites.

Method 3: Pre-formed Phosphite Intermediate

Synthesis via Di-tert-butyl Phosphite

This approach isolates di-tert-butyl phosphite as an intermediate before amination:

-

Phosphite Formation:

-

Amination:

Performance Metrics

Análisis De Reacciones Químicas

Di-tert-butyl N,N-diisopropylphosphoramidite undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoramidate derivatives.

Substitution: It participates in substitution reactions where the tert-butyl groups can be replaced by other functional groups.

Coupling Reactions: It is used in various coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.

Common reagents used in these reactions include oxidizing agents, nucleophiles, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Phosphorylation of Biomolecules

DBDIP is primarily employed as a reagent for introducing tert-butyl-protected phosphate groups into biomolecules. This application is crucial in the synthesis of phosphoramidate-linked glycoconjugates and other phosphorylated compounds, which are significant in biochemical research and drug development.

Case Study: Synthesis of Phosphotyrosine Containing Peptides

In a study focused on the synthesis of phosphotyrosine-containing peptides, DBDIP was successfully utilized to introduce phosphate groups under mild conditions. The resulting peptides exhibited enhanced biological activity, demonstrating the compound's effectiveness in modifying peptide structures for improved functionality .

Synthesis of Nucleoside Analogues

DBDIP plays a critical role in the synthesis of nucleoside analogues, which are essential for developing antiviral and anticancer drugs. The compound facilitates the phosphorylation of ribose and deoxyribose sugars to create various nucleoside derivatives.

Example: Terminal Ribose Analogues of Adenosine

In research involving terminal ribose analogues of adenosine, DBDIP was used to phosphorylate ribose derivatives, leading to the formation of biologically relevant compounds. The phosphorylated products were then evaluated for their potential as therapeutic agents against viral infections .

Coupling Reactions

DBDIP is also recognized for its utility in several coupling reactions, including:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

These reactions are fundamental in constructing complex organic molecules and are widely applied in pharmaceutical chemistry.

Molecular Modeling and Inhibitor Development

Recent studies have leveraged DBDIP in virtual screening processes to develop inhibitors for various enzymes, including those involved in tuberculosis. The phosphate group introduced by DBDIP enhances the binding affinity of potential inhibitors, facilitating the design of more effective therapeutic agents .

Case Study: Inhibition of Mycobacterium tuberculosis Lumazine Synthase

A notable application involved using DBDIP to introduce phosphates into lead compounds targeting Mycobacterium tuberculosis lumazine synthase. The resulting compounds demonstrated significant inhibitory activity, highlighting the reagent's importance in drug discovery efforts against infectious diseases .

Summary Table: Applications of DBDIP

| Application Area | Description |

|---|---|

| Phosphorylation of Biomolecules | Introduction of tert-butyl-protected phosphate groups into biomolecules |

| Synthesis of Nucleoside Analogues | Creation of phosphorylated ribose and deoxyribose derivatives for drug development |

| Coupling Reactions | Involvement in various coupling reactions essential for organic synthesis |

| Molecular Modeling | Enhancing binding affinity in inhibitor design for enzyme targets |

Mecanismo De Acción

The mechanism of action of di-tert-butyl N,N-diisopropylphosphoramidite involves its ability to introduce tert-butyl-protected phosphate groups into target molecules. This is achieved through nucleophilic substitution reactions where the diisopropylamino group acts as a leaving group, allowing the phosphate group to be transferred to the target molecule . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Phosphoramidites with varying substituents exhibit distinct reactivity, stability, and application profiles. Below is a detailed comparison:

Structural and Functional Differences

Reactivity and Yields

- Di-tert-butyl N,N-diisopropylphosphoramidite: Yields 55–62% in phosphorylation of nucleosides (e.g., cADPR precursors), attributed to steric hindrance from tert-butyl groups slowing reaction kinetics .

- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Achieves >90% coupling efficiency in DNA synthesis due to the 2-cyanoethyl group’s rapid deprotection under mild basic conditions .

Stability and Deprotection

- The tert-butyl groups in Di-tert-butyl N,N-diisopropylphosphoramidite enable stability during acidic deprotection (50% TFA), critical for isolating pure nucleotide derivatives .

- In contrast, benzyl groups in dibenzyl derivatives require harsher conditions (e.g., catalytic hydrogenation), limiting their use in acid-sensitive syntheses .

- 2-Cyanoethyl phosphoramidites, while efficient for DNA synthesis, are less stable in basic environments due to β-elimination .

Application Scope

- Di-tert-butyl derivatives: Specialized for nucleotide analogs requiring acid-stable intermediates, such as cADPR derivatives and noribogaine phosphate esters .

- Dibenzyl derivatives : Preferred for oligonucleotide synthesis on polystyrene resins, where benzyl groups protect phosphates during chain elongation .

- 2-Cyanoethyl derivatives: Industry standard for automated DNA/RNA synthesis due to rapid deprotection and high coupling efficiency .

Actividad Biológica

Di-tert-butyl N,N-diisopropylphosphoramidite (CAS No. 137348-86-8) is a phosphoramidite compound widely utilized in organic synthesis, particularly in the phosphorylation of biomolecules. This article explores its biological activity, mechanism of action, applications in scientific research, and relevant case studies.

Target of Action

Di-tert-butyl N,N-diisopropylphosphoramidite primarily targets biomolecules that require phosphorylation. It introduces tert-butyl-protected phosphate groups into nucleotides and nucleosides, essential for various biological processes.

Mode of Action

The compound modifies biomolecules through phosphorylation, affecting biochemical pathways involved in cellular signaling and metabolism. The phosphorylation process is crucial for the activation or deactivation of enzymes and receptors, influencing numerous physiological functions.

Pharmacokinetics

Di-tert-butyl N,N-diisopropylphosphoramidite is sensitive to moisture, which can affect its stability and efficacy. Proper storage conditions are essential to maintain its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 277.38 g/mol |

| Density | 0.879 g/mL at 25 °C |

| Boiling Point | 85-90 °C (0.2 mmHg) |

| Storage Temperature | 2-8 °C |

This compound is a general reagent for introducing tert-butyl-protected phosphate groups, making it versatile in various biochemical applications.

Applications in Scientific Research

Di-tert-butyl N,N-diisopropylphosphoramidite has several applications across different fields:

- Chemistry : Used as a reagent for the phosphorylation of biomolecules and in synthesizing phosphoramidate-linked glycoconjugates.

- Biology : Employed in modifying nucleotides and nucleosides, which are critical for genetic studies and molecular biology.

- Medicine : Facilitates the development of pharmaceuticals by enabling the synthesis of drug candidates that require phosphate group modifications.

- Industry : Utilized in producing specialty chemicals and intermediates for various industrial applications.

Case Studies

-

Phosphorylation in Glycosylation Studies

In a study optimizing phosphate couplings for dolichyl diphosphochitobiose, di-tert-butyl N,N-diisopropylphosphoramidite was used to improve yields and reaction times during chitobiose phosphorylation. This enhancement facilitated biochemical and structural studies of protein N-glycosylation in eukaryotic cells, highlighting the compound's importance in glycosylation processes . -

Synthesis of Ribose Analogues

Research on terminal ribose analogues of adenosine 5' demonstrated that phosphitylation with di-tert-butyl N,N-diisopropylphosphoramidite followed by oxidation yielded phosphate derivatives crucial for studying TRPM2 channels involved in oxidative stress responses . This underscores its role in synthesizing nucleotide analogues for pharmacological research. -

Modification of Histones

In investigations into histone modifications, di-tert-butyl N,N-diisopropylphosphoramidite was utilized to synthesize phosphoramidate derivatives necessary for studying ADP-ribosylation processes. The modification plays a significant role in chromatin dynamics and gene expression regulation during the cell cycle .

Comparison with Similar Compounds

Di-tert-butyl N,N-diisopropylphosphoramidite can be compared with other phosphoramidites based on structural variations and applications:

| Compound Name | Structure/Groups | Applications |

|---|---|---|

| Di-tert-butyl N,N-diethylphosphoramidite | Ethyl groups instead of isopropyl | Similar phosphorylation reactions |

| Dibenzyl N,N-diisopropylphosphoramidite | Benzyl groups instead of tert-butyl | Used in different coupling reactions |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Cyanoethyl groups | Different phosphorylation reactions |

The unique structure of di-tert-butyl groups provides specific reactivity that is advantageous for certain synthetic applications.

Q & A

Q. What are the standard synthetic methodologies for preparing Di-tert-butyl N,N-diisopropylphosphoramidite, and how are reaction conditions optimized?

Di-tert-butyl N,N-diisopropylphosphoramidite is typically synthesized via phosphoramidite chemistry. A common protocol involves reacting a nucleoside (e.g., 5-iodo-2′-deoxyuridine) with the phosphoramidite reagent under nitrogen at low temperatures (−20°C to 0°C) using 1H-tetrazole as an activator. For example, phosphorylation of 5-iodo-2′-deoxyuridine with di-tert-butyl N,N-diisopropylphosphoramidite in DMF/THF (3:4 v/v) at −20°C yielded three phosphotriester products (15%, 34%, and 48% yields) after silica gel chromatography . Key parameters for optimization include:

- Temperature control : Reaction initiation at −20°C prevents side reactions.

- Activator choice : 1H-tetrazole ensures efficient coupling.

- Oxidation step : tert-Butyl hydroperoxide in n-decane is used for controlled oxidation .

Q. What purification techniques are most effective for isolating Di-tert-butyl N,N-diisopropylphosphoramidite derivatives?

Silica gel column chromatography is the primary method, with solvent gradients tailored to separate phosphorylated products. For example, a CHCl₃/CH₃OH gradient (10:0.3–0.7) effectively resolves 3′- and 5′-phosphotriesters of 5-iodo-2′-deoxyuridine, achieving ≥95% purity. TLC (CH₂Cl₂/CH₃OH, 10:0.7) is used for real-time monitoring .

Q. What safety precautions are critical when handling Di-tert-butyl N,N-diisopropylphosphoramidite?

The compound is classified as an irritant (Xi) under GHS. Key precautions include:

- Use of gloves, goggles, and a fume hood to avoid skin/eye contact.

- Storage in anhydrous conditions (under nitrogen or argon) to prevent hydrolysis.

- Disposal via approved hazardous waste protocols due to phosphorus content .

Advanced Research Questions

Q. How can phosphorylation efficiency be optimized in oligonucleotide synthesis using Di-tert-butyl N,N-diisopropylphosphoramidite?

Efficiency depends on:

- Moisture control : Strict anhydrous conditions (e.g., molecular sieves in solvents) prevent reagent degradation.

- Coupling time : Extended reaction times (6–8 hours) at −4°C improve yields for sterically hindered nucleosides.

- Activator concentration : Increasing 1H-tetrazole molarity (e.g., 0.3–0.5 M) enhances coupling rates . Data from phosphorylation of 5-iodo-2′-deoxyuridine showed 48% yield for the 5′-phosphotriester under optimized conditions .

Q. How should researchers address discrepancies in phosphorylation yields across different nucleosides?

Contradictions in yields often arise from steric hindrance or nucleoside solubility. For example:

- Steric hindrance : Bulky nucleosides (e.g., 3′-O-levulinyl derivatives) require longer coupling times (6 h vs. 3 h for standard substrates) .

- Solubility : Polar solvents like DMF improve solubility of hydrophobic nucleosides, increasing reaction homogeneity. Analytical tools like ³¹P-NMR and HPLC (≥98% purity thresholds) validate product integrity .

Q. What role does Di-tert-butyl N,N-diisopropylphosphoramidite play in solid-phase synthesis of modified nucleotides?

This reagent is pivotal in synthesizing phosphotriester intermediates for ADP-ribosylated peptides and oligonucleotides. For instance, it introduces di-tert-butyl-protected phosphate groups in a PIII–PV chemistry approach, enabling iterative pyrophosphorylation on solid supports. The method’s mild conditions (room temperature, rapid kinetics) preserve acid-labile protecting groups (e.g., DMT) during automated synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.